Cas no 28735-21-9 (3-(Methylthio)-as-triazine)

3-(Methylthio)-as-triazine 化学的及び物理的性質
名前と識別子
-
- 3-Methylthio-1,2,4-triazine
- 3-methylsulfanyl-1,2,4-triazine
- 3-(Methylthio)-as-Triazine
- 1,2,4-Triazine, 3-(methylthio)-
- 3-(Methylthio)-2,4-triazine
- 3-thiomethyl-1,2,4-triazine
- as-Triazine,3-(methylthio)- (8CI)
- NSC 276290
- 3-(Methylthio)-1,2,4-triazine
- 3-(methylsulfanyl)-1,2,4-triazine
- NSC276290
- 3-METHYLSULFANYL[1,2,4]TRIAZINE
- KSC561S9J
- 3-Methylthio-[1,2,4]triazine
- 3-Methyl-thio-1,2,4-triazine
- 3- Methylthio-1,2,4-triazine
- NFHGWQLAJYTULJ-UHFFFAOYSA-N
- 1,2,4-Triazine,3-(methylthio)-
- SBB085690
- methyl 1
- DTXSID80313726
- SB36391
- InChI=1/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H
- AC-24013
- AM20090375
- A5425
- NSC-276290
- methyl 1,2,4-triazin-3-yl sulfide
- J-510902
- SY104546
- FT-0647734
- CS-W018722
- 28735-21-9
- 3-(methylthio)-1,2,4-triazine;3-(Methylthio)-as-Triazine
- SCHEMBL625824
- CCG-321497
- GS-4550
- 3-(Methylsulfanyl)-[1,2,4]triazine
- AC-907/34115025
- 3-Methylsulphanyl-[1,2,4]triazine
- MFCD00490024
- EN300-95442
- AKOS003245203
- DB-021728
- 3-(Methylthio)-as-triazine
-
- MDL: MFCD00490024
- インチ: 1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
- InChIKey: NFHGWQLAJYTULJ-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1N=NC([H])=C([H])N=1
計算された属性
- せいみつぶんしりょう: 127.020418g/mol
- ひょうめんでんか: 0
- XLogP3: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 127.020418g/mol
- 単一同位体質量: 127.020418g/mol
- 水素結合トポロジー分子極性表面積: 64Ų
- 重原子数: 8
- 複雑さ: 68.3
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 275.7°C at 760 mmHg
- フラッシュポイント: 120.6±22.6 °C
- 屈折率: 1.577
- PSA: 63.97000
- LogP: 0.59350
- じょうきあつ: No data available
3-(Methylthio)-as-triazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD88318)
3-(Methylthio)-as-triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM251930-100g |
3-(Methylthio)-as-Triazine |
28735-21-9 | 98% | 100g |
$300 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 95R0053-1g |
3-Methylthio-[1,2,4]triazine |
28735-21-9 | 96% | 1g |
¥262.32 | 2025-01-20 | |
eNovation Chemicals LLC | D631474-100g |
3-Methylthio-1,2,4-triazine |
28735-21-9 | 97% | 100g |
$2000 | 2024-06-05 | |
eNovation Chemicals LLC | D631474-25g |
3-Methylthio-1,2,4-triazine |
28735-21-9 | 97% | 25g |
$680 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070401-1g |
3-(Methylthio)-as-triazine |
28735-21-9 | 97% | 1g |
3332.0CNY | 2021-06-29 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03892-10g |
3-(Methylthio)-as-triazine |
28735-21-9 | 97% | 10g |
654.00 | 2021-07-09 | |
eNovation Chemicals LLC | Y1101875-25G |
3-methylsulfanyl-1,2,4-triazine |
28735-21-9 | 97% | 25g |
$100 | 2024-07-21 | |
abcr | AB312581-5 g |
3-Methylthio-1,2,4-triazine, 95%; . |
28735-21-9 | 95% | 5 g |
€92.30 | 2023-07-19 | |
Apollo Scientific | OR961054-1g |
3-Methylthio-1,2,4-triazine |
28735-21-9 | 97+% | 1g |
£15.00 | 2025-03-21 | |
Apollo Scientific | OR961054-5g |
3-Methylthio-1,2,4-triazine |
28735-21-9 | 97+% | 5g |
£17.00 | 2025-03-21 |
3-(Methylthio)-as-triazine 関連文献
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1. Aza-analogues of pteridine. Part VI. Some 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines and related compoundsD. J. Brown,J. R. Kershaw J. Chem. Soc. Perkin Trans. 1 1972 2316
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2. The ‘inverse electron-demand’ Diels–Alder reaction in polymer synthesis. Part 2. Some bis(1,2,4-triazines) as potential bis-diene monomersMichael J. Bruce,Gillian A. McLean,Brodyck J. L. Royles,David M. Smith,Paul N. Standring J. Chem. Soc. Perkin Trans. 1 1995 1789
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Mojtaba Rahimi Moghadam,Behrooz Zargar,Saadat Rastegarzadeh Anal. Methods 2020 12 5332
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4. Novel cage compounds from inter- and intra-molecular Diels–Alder reactions of heteroaromatic azadienes and methyl coumalate with cyclo-octa-1,5-dieneIvan Lantos,Peter W. Sheldrake,Andrew S. Wells J. Chem. Soc. Perkin Trans. 1 1990 1887
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5. Synthesis of C-ribosyl imidazo[2,1-f??][1,2,4]triazines as inhibitors of adenosine and AMP deaminasesPhilip J. Dudfield,Van-Duc Le,Stephen D. Lindell,Charles W. Rees J. Chem. Soc. Perkin Trans. 1 1999 2929
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6. Condensed 1,2,4-triazines: synthesis of 5- benzyl-5H-imidazo[4,5-e]-1,2,4-triazine 1-oxides (9-benzyl-6-azapurine 6-oxides)Cherng-Chyi Tzeng,Dau-Chang Wei,Long-Chih Hwang,Ming-Chu Cheng,Yu Wang J. Chem. Soc. Perkin Trans. 1 1994 2253
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7. 6-Azapurines. Part 1. Determination of the tautomeric populations in 3-methylthioimidazo[4,5-e]-as-triazine by 13C and 15N nuclear magnetic resonance spectroscopyJacques Riand,Marie-Thérèse Chenon,Cherng-Chyi Tzeng,Raymond P. Panzica J. Chem. Soc. Perkin Trans. 2 1986 931
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Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
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9. Synthesis, photophysics and electrochemistry of novel, nitrogen-containing heterocyclic derivativesDanuta Branowska,Bartosz Chaciak,Olga Siuchta,Ewa Olender,Przemyslaw Ledwon,Mieczyslaw Lapkowski,Eugenij Poronik,Waldemar Wysocki,Zbigniew Karczmarzyk,Lukasz Skora,Micha? Filapek,Stanislaw Krompiec,Zofia Urbanczyk-Lipkowska,Przemyslaw Kalicki New J. Chem. 2013 37 1982
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Rafael Chinchilla,Carmen Nájera Chem. Soc. Rev. 2011 40 5084
3-(Methylthio)-as-triazineに関する追加情報
Comprehensive Overview of 3-(Methylthio)-as-triazine (CAS No. 28735-21-9)
3-(Methylthio)-as-triazine, a compound with the CAS number 28735-21-9, is a significant molecule in the field of chemical and pharmaceutical research. This triazine derivative, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-(Methylthio)-as-triazine.
The chemical structure of 3-(Methylthio)-as-triazine is defined by a triazine ring substituted with a methylthio group. The triazine ring, a six-membered heterocyclic compound containing three nitrogen atoms, is a common scaffold in many biologically active molecules. The presence of the methylthio group imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
In terms of synthesis, 3-(Methylthio)-as-triazine can be prepared through various methods. One common approach involves the reaction of a suitable triazine precursor with methyl mercaptan or a methylthio derivative. For instance, the reaction of 3-chloro-1,2,4-triazine with sodium methanethiolate in an appropriate solvent can yield 3-(Methylthio)-as-triazine. This method is widely used due to its simplicity and high yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions or catalytic systems to enhance efficiency and reduce waste.
The biological activities of 3-(Methylthio)-as-triazine have been extensively studied in recent years. One of the key areas of interest is its potential as an antimicrobial agent. Research has shown that 3-(Methylthio)-as-triazine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant strains. Additionally, studies have explored its antifungal properties, revealing that it can effectively inhibit the growth of various fungal species.
Beyond its antimicrobial applications, 3-(Methylthio)-as-triazine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting cell proliferation. The mechanism of action involves the modulation of key proteins involved in cell cycle regulation and DNA repair. These findings suggest that 3-(Methylthio)-as-triazine could be a valuable lead compound for further drug development in oncology.
In the realm of environmental science, 3-(Methylthio)-as-triazine has been studied for its potential as a herbicide. Its ability to inhibit photosynthesis in plants makes it an effective weed control agent. However, concerns about its environmental impact have led to ongoing research aimed at optimizing its use while minimizing ecological risks. Studies are focused on developing formulations that enhance selectivity and reduce off-target effects.
The safety profile of 3-(Methylthio)-as-triazine is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it exhibits low acute toxicity when administered orally or dermally. However, chronic exposure may pose certain risks, particularly at high doses. Therefore, appropriate handling and safety measures are essential when working with this compound in laboratory settings or industrial applications.
In conclusion, 3-(Methylthio)-as-triazine (CAS No. 28735-21-9) is a versatile compound with a wide range of potential applications in medicine, agriculture, and environmental science. Its unique chemical structure and biological activities make it an important molecule for ongoing research and development. As new studies continue to uncover its properties and mechanisms of action, the future prospects for this compound appear promising across multiple scientific disciplines.
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